molecular formula C18H16ClN3OS B11169986 2-(4-chlorophenyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(4-chlorophenyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11169986
M. Wt: 357.9 g/mol
InChI Key: FVZSXWOCPCELLH-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide is an organic compound that belongs to the class of thiadiazole derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It has a molecular formula of C18H16ClN3OS and a molecular weight of 357.86 g/mol.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-chlorophenyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Properties

Molecular Formula

C18H16ClN3OS

Molecular Weight

357.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C18H16ClN3OS/c19-15-9-6-14(7-10-15)12-16(23)20-18-22-21-17(24-18)11-8-13-4-2-1-3-5-13/h1-7,9-10H,8,11-12H2,(H,20,22,23)

InChI Key

FVZSXWOCPCELLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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